Product packaging for Kynuramine dihydrobromide(Cat. No.:CAS No. 304-47-2)

Kynuramine dihydrobromide

Cat. No.: B1602503
CAS No.: 304-47-2
M. Wt: 245.12 g/mol
InChI Key: YUPVVZSYBUIDQR-UHFFFAOYSA-N
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Description

Historical Context and Initial Characterization in Tryptophan Metabolism Studies

The story of kynuramine (B1673886) is intrinsically linked to the study of tryptophan metabolism. Tryptophan, an essential amino acid, is catabolized primarily through the kynurenine (B1673888) pathway, accounting for approximately 95% of its degradation. nih.govwikipedia.org This pathway is initiated by the conversion of tryptophan to N'-formylkynurenine, which is then hydrolyzed to form kynurenine. nih.gov Kynurenine stands at a critical juncture, from which several bioactive metabolites are produced. mdpi.combevital.no

Early research into this intricate pathway sought to identify and characterize the various intermediate compounds. Kynuramine itself is a metabolite within this pathway, and its dihydrobromide salt form provides a stable and soluble version for research purposes. sigmaaldrich.com The study of such metabolites has been crucial in understanding the physiological and pathological implications of the kynurenine pathway, which is implicated in neurodegenerative diseases and psychiatric disorders. mdpi.comnih.gov

Kynuramine Dihydrobromide as a Fundamental Tool in Enzymatic Research

This compound has become a cornerstone in enzymatic research, primarily as a substrate for monoamine oxidase (MAO) enzymes. scbt.comscbt.comchemicalbook.comsigmaaldrich.com MAOs are critical enzymes responsible for the breakdown of key neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). scbt.com The use of this compound allows researchers to measure the activity of MAO enzymes under various conditions, providing insights into their catalytic mechanisms and reaction kinetics. scbt.com

One of the key advantages of using kynuramine in these assays is its fluorescent properties. When kynuramine is metabolized by MAO, it forms 4-hydroxyquinoline (B1666331), a highly fluorescent product. chemicalbook.comsigmaaldrich.comnih.gov This fluorescence can be readily measured, providing a sensitive and continuous method for monitoring enzyme activity. This fluorogenic nature makes kynuramine a valuable tool in high-throughput screening for potential MAO inhibitors. sigmaaldrich.comsigmaaldrich.com

The interaction between this compound and MAO involves non-covalent interactions within the enzyme's active site, including hydrogen bonding and hydrophobic interactions. scbt.com This binding can induce conformational changes in the enzyme, affecting its reaction kinetics. scbt.com

Overview of Key Research Domains Involving the Chemical Compound

The application of this compound extends across several key research domains:

Monoamine Oxidase (MAO) Research: This is the most prominent area of use for this compound. It serves as a substrate for both MAO-A and MAO-B, the two isoforms of the enzyme. nih.govresearchgate.net Researchers utilize it to study the fundamental properties of these enzymes, including their kinetics (Km and Vmax values), and to screen for and characterize novel MAO inhibitors. nih.gov The development of MAO inhibitors is a significant area of pharmaceutical research for the treatment of depression and neurodegenerative diseases.

Arylalkylamine N-acetyltransferase (AANAT) Research: AANAT is a key enzyme in the synthesis of melatonin (B1676174) from serotonin. nih.govnih.govtaylorandfrancis.com Studies have investigated the activity of this enzyme using various substrates, and while serotonin is the primary substrate, understanding the enzyme's specificity is crucial. The structural similarity of kynuramine to other biogenic amines makes it a relevant compound in the broader context of amine metabolism.

Dopamine β-hydroxylase (DBH) Research: DBH is the enzyme that catalyzes the conversion of dopamine to norepinephrine. wikipedia.orgplos.org The study of DBH is essential for understanding catecholamine biosynthesis and its role in various physiological processes. While dopamine is the primary substrate, DBH can act on other phenylethylamine derivatives. wikipedia.orgsci-hub.se Research in this area often involves screening for inhibitors, and compounds with structural similarities to the natural substrate are of interest. Kynuramine has been noted to have an inhibitory effect on enzymes involved in dopamine production, such as dopamine-β-hydroxylase. biosynth.com

Below is a table summarizing the key enzymes and their relationship with this compound:

Table 1: Enzymes and their Interaction with this compound
Enzyme Role Interaction with this compound
Monoamine Oxidase (MAO) Breaks down neurotransmitters like serotonin and dopamine. scbt.com Kynuramine is a widely used substrate for measuring MAO activity. scbt.comscbt.comchemicalbook.comsigmaaldrich.com
Arylalkylamine N-acetyltransferase (AANAT) Key enzyme in melatonin synthesis from serotonin. nih.govnih.govtaylorandfrancis.com Relevant in the broader context of amine metabolism due to structural similarities.

| Dopamine β-hydroxylase (DBH) | Converts dopamine to norepinephrine. wikipedia.orgplos.org | Kynuramine has been observed to inhibit its activity. biosynth.com |

The following table details the chemical properties of this compound:

Table 2: Chemical Properties of this compound

Property Value
CAS Number 304-47-2 scbt.combiosynth.com
Molecular Formula C₉H₁₂N₂O·2HBr scbt.combiosynth.comimpurity.com
Molecular Weight 326.03 g/mol scbt.combiosynth.com
Purity ≥97% sigmaaldrich.comscbt.com
Form Crystalline sigmaaldrich.com
Solubility Water: 50 mg/mL sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13BrN2O B1602503 Kynuramine dihydrobromide CAS No. 304-47-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-(2-aminophenyl)propan-1-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.BrH/c10-6-5-9(12)7-3-1-2-4-8(7)11;/h1-4H,5-6,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPVVZSYBUIDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCN)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585195
Record name 3-Amino-1-(2-aminophenyl)propan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304-47-2
Record name 3-Amino-1-(2-aminophenyl)propan-1-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization for Research Applications

Established Synthetic Pathways for Kynuramine (B1673886) Dihydrobromide

The preparation of kynuramine dihydrobromide for research applications is a multi-step process that has been refined to ensure efficient and reliable synthesis on a laboratory scale. The most common routes originate from readily available indole (B1671886) precursors, primarily tryptamine (B22526).

Derivation from Tryptamine and Related Indole Precursors

The synthesis of this compound typically begins with tryptamine. mdpi.comnih.gov A common initial step involves the protection of the primary amine of tryptamine to prevent unwanted side reactions during subsequent oxidative steps. One established method uses methyl chloroformate in a biphasic system of ethyl acetate (B1210297) and sodium hydroxide (B78521) to yield the corresponding methyl carbamate-protected tryptamine. mdpi.comnih.gov This N-protection strategy is crucial for directing the subsequent oxidation to the indole ring.

The general sequence starting from the indole precursor is as follows:

N-protection: The primary amine of tryptamine is protected, often as a carbamate (B1207046). nih.gov

Oxidative Cleavage: The pyrrole (B145914) ring of the protected tryptamine is cleaved. researchgate.net

Hydrolysis/Deprotection: The protecting group is removed to yield kynuramine, which is then converted to its dihydrobromide salt. nih.gov

Oxidative Cleavage and Specific Functionalization Reactions

The key transformation in the synthesis of kynuramine is the oxidative cleavage of the indole's pyrrole ring. researchgate.net Ozonolysis is a frequently employed method for this step. mdpi.comnih.gov The N-protected tryptamine is treated with ozone in a solvent such as glacial acetic acid at low temperatures (e.g., 0 °C). nih.govresearchgate.net This reaction breaks the C2-C3 double bond of the indole ring to form the desired keto-aniline structure. nih.gov

Following ozonolysis, the intermediate is often worked up with an acid, such as concentrated hydrochloric acid, which can also facilitate the hydrolysis of any minor side products. mdpi.comnih.gov For instance, during the ozonolysis of N-methyl carbamate protected tryptamine, a minor acetamide (B32628) byproduct may form, which can be hydrolyzed back to the desired keto-aniline by treatment with aqueous HCl. nih.gov The final step involves the cleavage of the carbamate protecting group, typically under strong acidic conditions using hydrobromic acid in acetic acid, to afford this compound. mdpi.comnih.gov

Optimization of Reaction Conditions for Research-Scale Synthesis

For laboratory-scale synthesis, reaction conditions have been optimized to maximize yields and purity. The protection of tryptamine with methyl chloroformate proceeds with high efficiency, often achieving yields around 73%. mdpi.comnih.gov The critical ozonolysis step and subsequent hydrolysis have been reported to yield the kynuramine methyl carbamate intermediate in a combined yield of approximately 66% over the two steps. nih.govresearchgate.net

The final deprotection and salt formation step is particularly efficient. Heating the kynuramine methyl carbamate intermediate in a solution of hydrobromic acid saturated in acetic acid at 80 °C for 18 hours results in a high yield of this compound, reported to be around 96%. mdpi.comnih.gov The product precipitates upon cooling and addition of a non-polar solvent like tetrahydrofuran (B95107) (THF), allowing for straightforward isolation by filtration. nih.gov

StepReagents and ConditionsProductYield (%)Reference
1. N-ProtectionTryptamine, Methyl Chloroformate, EtOAc/NaOH, RT, 30 minN-methyl carbamate tryptamine73 mdpi.com, nih.gov
2. Oxidative CleavageO₃, Acetic Acid, 0 °C; then conc. HCl, 40 °C, 1.5 hKynuramine methyl carbamate66 (over 2 steps with hydrolysis) nih.gov, researchgate.net
3. Deprotection & Salt FormationHBr sat. Acetic Acid, 80 °C, 18 hThis compound96 mdpi.com, nih.gov

This compound as a Building Block in Complex Molecular Synthesis

The unique structure of this compound makes it a valuable precursor in the construction of more elaborate molecules, particularly polycyclic alkaloids studied for their biological relevance.

Utilization in the Preparation of Pyridoacridine and Pyridoacridone Skeletons

Kynuramine is a key component in the biomimetic synthesis of pyridoacridine and pyridoacridone alkaloids. mdpi.comub.edu These syntheses often involve an oxidative coupling reaction between kynuramine and a functionalized dopamine (B1211576) analogue. mdpi.comresearchgate.net This biomimetic approach mimics the proposed biosynthetic pathways of these natural products.

A notable example is the synthesis of the styelsamine framework, where this compound is coupled with an N-acyl dopamine derivative. mdpi.comresearchgate.net This reaction can be catalyzed by reagents like cerium(III) chloride in the presence of an oxidant such as silver oxide. researchgate.netresearchgate.net This cascade process provides a rapid entry into the tetracyclic pyrido[4,3,2-mn]acridine core structure. ub.edu The resulting styelsamine-type alkaloids can be further oxidized to yield cystodytin-type pyridoacridones. ub.edu

Synthesis of N-14 Substituted Alkaloid Analogues for Structure-Activity Relationship Studies

To investigate structure-activity relationships (SAR), researchers synthesize libraries of alkaloid analogues with systematic structural modifications. This compound is instrumental in creating analogues of pyridoacridine alkaloids with variations at the N-14 position. mdpi.comresearchgate.net

In these studies, a series of N-acyl dopamine analogues, prepared separately, are coupled with kynuramine. mdpi.com By varying the acyl group on the dopamine precursor, a diverse library of N-14 substituted styelsamine and cystodytin analogues can be generated. mdpi.comresearchgate.net These synthetic analogues are then used in biological assays to understand how substitutions at this specific position influence their activity, providing valuable insights into the SAR of this class of compounds. mdpi.com

Radiosynthesis and Isotopic Labeling Strategies for this compound

The investigation of a compound's interaction with biological systems, such as its binding to receptors, often necessitates the use of isotopically labeled versions. Radiosynthesis involves incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecular structure of the target compound, in this case, kynuramine. While specific, documented radiosynthesis pathways for this compound are not prevalent in the literature, general principles of isotopic labeling can be applied.

For tritium labeling, a common method is catalytic tritium exchange, where the compound is exposed to tritium gas in the presence of a metal catalyst. This can lead to the exchange of hydrogen atoms with tritium atoms at various positions on the molecule. Another approach involves the reduction of a suitable precursor with a tritium-containing reagent like sodium borotritide (NaB³H₄).

Carbon-14 labeling typically requires a more complex, multi-step synthesis. A ¹⁴C-labeled starting material would be introduced early in the synthetic route that leads to kynuramine. For instance, a precursor containing a ¹⁴C-labeled carbonyl group or aromatic ring could be carried through the synthetic steps to yield [¹⁴C]kynuramine. The choice of isotope and labeling position is critical, as it must not interfere with the biological activity being studied. Radioligands intended for receptor binding assays should ideally possess high specific activity to enable detection at low concentrations. nih.gov

Application of Labeled this compound in Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for quantifying the interaction between a ligand and a receptor. ahajournals.orgnih.gov These assays can determine the affinity of a compound for a receptor, typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki). umich.eduquora.com While direct use of radiolabeled kynuramine as the primary ligand in such assays is not widely documented, its binding affinity has been effectively determined through competitive binding experiments. ebi.ac.uknih.gov

In this type of assay, a radiolabeled ligand with known affinity for a specific receptor is used. An unlabeled competitor compound—in this case, kynuramine—is then introduced at increasing concentrations to measure its ability to displace the radioligand from the receptor. nih.gov This approach allows for the calculation of the competitor's inhibition constant (Ki).

A key study investigated the affinity of kynuramine for the high-affinity [³H]tryptamine binding sites in rat brain cortex. nih.gov In this research, unlabeled kynuramine was used to compete against the radioligand [³H]tryptamine. The results demonstrated that kynuramine displaces [³H]tryptamine with high affinity, yielding a Ki value of 28 nM. nih.gov This low nanomolar Ki value indicates a strong interaction between kynuramine and the tryptamine binding site, suggesting that kynuramine may exert physiological effects through this putative receptor. ebi.ac.uknih.gov The study highlighted the structural specificity and selectivity of kynuramine for these sites compared to its affinity for serotonergic, adrenergic, and benzodiazepine (B76468) receptors. nih.gov

Interactive Data Table: Kynuramine Competitive Binding Assay Findings

Competitor LigandRadioligandTissue SourceBinding Affinity (Ki)Reference
Kynuramine[³H]TryptamineRat Brain Cortex28 nM nih.gov

Enzymatic Interaction Research of Kynuramine Dihydrobromide

Kynuramine (B1673886) Dihydrobromide as a Substrate for Monoamine Oxidases (MAO)

Kynuramine is widely utilized as a non-selective substrate for both major isoforms of monoamine oxidase, MAO-A and MAO-B. researchgate.netsci-hub.box Its metabolism by these enzymes results in a product with convenient properties for activity assays.

Kynuramine is oxidized by both human MAO-A and MAO-B. criver.com However, the kinetic parameters, which describe the efficiency and affinity of the interaction, can vary between the two isoforms and depending on the experimental conditions and enzyme source. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the reaction velocity is half of the maximum (Vmax).

Several studies have determined these parameters for recombinant human MAO. One study reported a Km of 23.1 ± 0.8 µM and a Vmax of 10.2 ± 0.2 nmol/min/mg for MAO-A, while for MAO-B, the Km was 18.0 ± 2.3 µM and the Vmax was 7.35 ± 0.69 nmol/min/mg. nih.govnih.gov Another study calculated a Km value of 61.88 ± 4.6 µM and a Vmax of 0.8 ± 0.02 µM/min for MAO-A. ljmu.ac.uk Yet another source cites an apparent Km value of approximately 40 µM for MAO-A. mdpi.com These variations highlight differences in assay conditions and enzyme preparations. Despite these differences, kynuramine serves as a reliable substrate for assessing the activity of both enzymes.

Table 1: Kinetic Parameters of Kynuramine for Human MAO-A and MAO-B

Enzyme Km (µM) Vmax Source
Human MAO-A 23.1 ± 0.8 10.2 ± 0.2 nmol/min/mg nih.govnih.gov
Human MAO-A 61.88 ± 4.6 0.8 ± 0.02 µM/min ljmu.ac.uk
Human MAO-A ~40 - mdpi.com
Human MAO-B 18.0 ± 2.3 7.35 ± 0.69 nmol/min/mg nih.govnih.gov

The enzymatic deamination of kynuramine by MAO produces an unstable aldehyde intermediate. criver.comaragen.com This intermediate rapidly and spontaneously undergoes a non-enzymatic intramolecular cyclization to form the stable end product, 4-hydroxyquinoline (B1666331). researchgate.netcriver.comtandfonline.com The significance of this reaction lies in the fact that kynuramine itself is non-fluorescent, whereas 4-hydroxyquinoline is a highly fluorescent compound. researchgate.netsci-hub.boxpsu.edu This transformation allows researchers to continuously monitor the rate of the enzymatic reaction by measuring the increase in fluorescence, providing a sensitive and widely used method for high-throughput screening of MAO inhibitors and for detailed kinetic studies. researchgate.netpsu.edu

The use of kynuramine as a substrate is fundamental to investigating the catalytic mechanisms and reaction rates of MAO. scbt.com Its reliable conversion to a fluorescent product enables precise measurement of enzyme kinetics. scbt.com By observing the rate of 4-hydroxyquinoline formation, scientists can study the influence of various factors like pH, temperature, and the presence of inhibitors on enzyme activity. scbt.com For example, the rate of flavin re-oxidation in MAO-A with kynuramine as the substrate was found to be 120 s⁻¹, significantly faster than with other substrates like benzylamine. mdpi.com This assay is crucial for characterizing the active site, understanding enzyme-substrate interactions, and evaluating the potency and mechanism of potential MAO inhibitors. nih.govscbt.com

Formation of 4-Hydroxyquinoline as a Key Enzymatic Product

Kynuramine Dihydrobromide as a Modulator of MAO Activity

Beyond its function as a substrate, the binding of kynuramine to the MAO active site provides insights into how the enzyme's activity can be modulated, revealing details about inhibitor binding and enzyme conformation.

The binding of kynuramine to the MAO active site involves non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which are also critical for the binding of reversible inhibitors. scbt.comresearchgate.net The structure of kynuramine allows it to fit within the active site's aromatic cage, which is formed by key tyrosine residues and the FAD cofactor. researchgate.nettandfonline.com The amine group of kynuramine is essential for this interaction. researchgate.net Studying how kynuramine binds helps in understanding the forces that govern the affinity and specificity of inhibitors, aiding in the rational design of new therapeutic agents that target MAO. mdpi.com

The binding of a substrate or inhibitor to the MAO active site can induce significant conformational changes. uniba.it The active site of MAO is not a rigid structure; it possesses flexibility, particularly in the loops that form the entrance to the catalytic cavity. pnas.org The binding of ligands like kynuramine can alter the conformation of these loops. For instance, in MAO-B, the residue Ile199 can change its conformation upon ligand binding, dividing the active site cavity into a substrate cavity and an entrance cavity. nih.gov While kynuramine is a substrate, its binding event and the subsequent conformational adjustments are analogous to the initial binding steps of inhibitors. nih.govebi.ac.uk Studying these kynuramine-induced changes, often through techniques like X-ray crystallography and molecular dynamics, provides a template for understanding how inhibitors can be designed to fit optimally within the active site and exert their effects. uniba.itresearchgate.net

Comparative Studies with Reference MAO Inhibitors

This compound serves as a crucial non-selective substrate for assaying the activity of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). Its enzymatic conversion by MAO yields 4-hydroxyquinoline, a highly fluorescent product, allowing for sensitive measurement of enzyme activity. scispace.com This property makes kynuramine an ideal tool for comparative studies to determine the potency and selectivity of various MAO inhibitors.

In such studies, recombinant human MAO-A or MAO-B is incubated with kynuramine in the presence of different concentrations of a test inhibitor. The inhibitor's potency is quantified by its IC50 value, which is the concentration required to reduce the rate of 4-hydroxyquinoline formation by 50%. ljmu.ac.uk

Research has utilized kynuramine to evaluate a diverse range of inhibitors, from established pharmaceuticals to natural compounds. For instance, studies have compared the inhibitory effects of compounds like phenformin (B89758) and pentamidine (B1679287) against reference inhibitors. Phenformin was identified as a moderately potent and selective inhibitor for MAO-A, whereas pentamidine was found to be a potent, non-selective inhibitor of both isoforms. scispace.com Similarly, the endocannabinoid virodhamine (B1236660) was shown to be a potent, selective inhibitor of MAO-B. nih.gov Dietary phenolics such as resveratrol (B1683913) and pterostilbene (B91288) have also been characterized, with resveratrol showing selectivity for MAO-A and pterostilbene for MAO-B. nih.gov These comparative analyses are essential for discovering new therapeutic agents and understanding structure-activity relationships. scispace.comnih.gov

Below is a table summarizing the inhibitory activities (IC50 values) of various reference compounds against MAO-A and MAO-B, as determined using the kynuramine assay.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)SelectivityReference
Phenformin41>100MAO-A Selective scispace.com
Pentamidine0.610.22Non-selective scispace.com
Resveratrol0.31315.8MAO-A Selective nih.gov
Pterostilbene13.40.138MAO-B Selective nih.gov
Virodhamine38.700.71MAO-B Selective nih.gov
(R)-deprenylNot specified0.079MAO-B Selective scispace.com
Isoeugenol (B1672232)3.72102MAO-A Selective nih.gov

Interactions with Plasma Amine Oxidases

Kynuramine is widely recognized as a fluorescent substrate and probe for studying the catalytic site of plasma amine oxidases. nih.govmedchemexpress.commedchemexpress.com Its utility stems from the significant changes in its fluorescent properties upon binding to the enzyme. nih.gov This allows researchers to monitor conformational changes within the enzyme's active site before the catalytic event occurs. nih.gov

Under anaerobic conditions, the binding of kynuramine to plasma amine oxidase induces distinct spectroscopic shifts. This interaction causes a fluorescence enhancement which can be used to determine the binding affinity. nih.gov Studies have shown that plasma amine oxidase binds a single molecule of kynuramine with a high association constant (Ka). nih.gov The binding event is also characterized by a large Stokes shift, which indicates that the substrate binds to a nonpolar region of the enzyme, and a marked increase in emission anisotropy, signifying a rigid attachment of kynuramine to the enzyme's active site. nih.gov

These fluorescent properties make kynuramine a valuable tool for investigating the structure and function of the active site of plasma amine oxidases, providing insights into the enzyme-substrate interactions that precede catalysis. nih.govmedkoo.com

Spectroscopic ParameterValueIndicationReference
Association Constant (Ka)1.8 x 105 M-1High-affinity binding of one substrate molecule nih.gov
Stokes Shift (Δν)5326 cm-1Binding site has nonpolar characteristics nih.gov
Emission Anisotropy (A)0.33Rigid attachment of the substrate to the enzyme nih.gov

Exploration of this compound’s Interactions with Other Enzyme Systems

Kynuramine's role is intrinsically linked to monoamine metabolism, primarily as a product of the kynurenine (B1673888) pathway, which is a major route for tryptophan metabolism. nih.gov This pathway runs in parallel to, and competes with, the synthesis of the monoamine neurotransmitter serotonin (B10506), as both pathways use tryptophan as their starting precursor. nih.gov

The key regulatory enzyme in the kynurenine pathway is indoleamine 2,3-dioxygenase (IDO). nih.gov Under certain conditions, such as inflammation, the activity of IDO is increased. nih.gov This upregulation shunts tryptophan metabolism away from serotonin production and towards the synthesis of kynurenine and its derivatives, including kynuramine. nih.gov Therefore, the enzymatic system that produces kynuramine directly modulates the availability of tryptophan for serotonin synthesis, thereby indirectly affecting monoamine levels. While kynuramine itself is a substrate for monoamine oxidase (MAO), an enzyme that degrades monoamines, the primary modulation occurs at the beginning of the pathway through the activity of enzymes like IDO. nih.govmdpi.com

Research also indicates that kynuramine and its hydroxylated derivative, 5-hydroxykynurenamine, can interact with serotonin receptors, although the affinity of kynuramine itself is low. psu.edu This suggests that products of the kynurenine pathway can influence the monoaminergic system not only through substrate competition during synthesis but also by interacting with its receptors.

Molecular and Cellular Mechanism of Action Research

Receptor Interaction Profile

The molecular interactions of kynuramine (B1673886) have been a subject of significant research, revealing a complex profile of activity across various receptor systems. Studies have focused on its modulation of adrenergic, serotonergic, and tryptaminergic receptors, providing insights into its potential physiological roles.

Studies on Alpha-Adrenoceptor Modulation in in vitro Systems

Research has demonstrated that kynuramine functions as an inhibitor of both presynaptic and postsynaptic alpha-adrenoceptors. nih.govmedchemexpress.comebi.ac.uk In laboratory settings, kynuramine has been shown to inhibit vasoconstrictor responses to norepinephrine (B1679862) in the isolated perfused mesenteric arteries of rats. nih.govebi.ac.uk It also blocked the relaxation of rabbit intestinal smooth muscle induced by phenylephrine (B352888) and reversed the clonidine-induced inhibition of cholinergic twitch responses in the guinea pig ileum. nih.gov These effects, observed at concentrations ranging from 4 to 60 µg/mL, are consistent with an alpha-adrenoceptor inhibitory action. nih.gov While it primarily acts as an inhibitor, some evidence suggests it may also function as a weak partial agonist on vascular alpha-adrenoceptors. ebi.ac.uk Kynuramine itself lacks intrinsic activity at these receptors and shows no affinity for beta-adrenoceptors. nih.gov The inhibitory effects are not attributable to its deaminated metabolite, 4-hydroxyquinoline (B1666331). nih.govebi.ac.uk

Table 1: Summary of in vitro Studies on Alpha-Adrenoceptor Modulation by Kynuramine

In Vitro System Agonist/Stimulant Observed Effect of Kynuramine Key Finding Citation
Rat Perfused Mesenteric Arteries Norepinephrine Inhibition of vasoconstrictor response Postsynaptic α-adrenoceptor inhibition nih.gov, ebi.ac.uk
Rabbit Intestinal Smooth Muscle Phenylephrine Blockade of relaxation Postsynaptic α-adrenoceptor inhibition nih.gov

Analysis of Serotonin (B10506) Receptor Agonist Properties in Specific Vascular Tissues

Kynuramine has been identified as a partial agonist at serotonin receptors. medchemexpress.commedchemexpress.com Its activity is particularly noted at the 5-HT2B receptor subtype. ahajournals.orgphysiology.org In isolated mesenteric arteries from hypertensive rats, kynuramine induced significant contractions, reaching approximately 50% of the maximum contraction caused by serotonin. ahajournals.org This effect was not observed to the same extent in arteries from normotensive rats. ahajournals.orgnih.gov The contractile activity of kynuramine in the rat stomach fundus, a tissue rich in 5-HT2B receptors, further supports its role as a 5-HT2B receptor agonist. physiology.org Studies on dog cerebral arteries also confirm its action as a partial agonist on serotonin receptors. medchemexpress.commedchemexpress.com

Table 2: Serotonin Receptor Agonist Activity of Kynuramine in Vascular Tissues

Tissue/Model Receptor Subtype Observed Effect Key Finding Citation
Dog Cerebral Arteries Serotonin Receptors Partial agonist activity Confirmation of serotonergic action medchemexpress.com, medchemexpress.com
Rat Mesenteric Arteries (Hypertensive) 5-HT2B (putative) Significant contraction Hyperresponsiveness in hypertensive models ahajournals.org, nih.gov
Rat Stomach Fundus 5-HT2B Contraction Defines kynuramine as a 5-HT2B agonist physiology.org

Competitive Binding Studies at Tryptamine (B22526) Receptors and Binding Sites

Kynuramine demonstrates a high affinity for tryptamine binding sites. nih.gov Competitive binding assays using rat brain cortex preparations revealed that kynuramine displaces [3H]tryptamine from its high-affinity binding sites with an inhibition constant (Ki) of 28 nM. ebi.ac.uknih.gov This interaction is structurally specific and shows considerable selectivity when compared to its affinity for other sites, such as serotonergic and adrenergic receptors. ebi.ac.uknih.gov This potent inhibition of tryptamine binding suggests that kynuramine may exert some of its physiological effects through the putative tryptamine receptor. nih.govjneurosci.org

Table 3: Competitive Binding Affinity of Kynuramine at Tryptamine Receptors

Tissue Preparation Radioligand Binding Affinity (Ki) Key Finding Citation

Cellular Pathway Modulation in Preclinical Models

Kynuramine is an endogenous metabolite of L-tryptophan, originating from the kynurenine (B1673888) pathway. ebi.ac.ukmdpi.com This pathway is a critical route for tryptophan metabolism and produces numerous neuroactive compounds that can influence cellular functions. frontiersin.orgbohrium.com

Impact on Neurochemical Signaling Pathways

The metabolic position of kynuramine within the kynurenine pathway is significant, as alterations in this pathway, often driven by inflammatory processes, can impact the metabolism of key neurotransmitters like serotonin, dopamine (B1211576), and glutamate (B1630785). frontiersin.org Beyond its role as a metabolite, kynuramine directly influences neurochemical signaling by acting as an indirectly acting sympathomimetic amine. ebi.ac.uk In in vitro studies using rat atria, kynuramine was found to trigger the release of cardiac catecholamines, specifically norepinephrine. ebi.ac.uk This action suggests a modulatory role in adrenergic signaling. Furthermore, the broader kynurenine pathway is linked to the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in immune response and cell regulation. aai.orgahajournals.org Kynurenine, the direct precursor to kynuramine, can activate the AhR, which in turn can influence T-cell differentiation and other immune functions. aai.org

Investigations into Smooth Muscle Contractility Modulation

Kynuramine demonstrates varied effects on the contractility of smooth muscle, depending on the specific tissue and underlying physiological state. nih.govahajournals.org Its interaction with alpha-adrenoceptors leads to an inhibition of vasoconstriction caused by agents like norepinephrine in rat mesenteric arteries. nih.gov However, its agonist activity at 5-HT2B serotonin receptors results in a significant contractile response in the mesenteric arteries of hypertensive rats. ahajournals.orgnih.gov This suggests a differential role in vascular tone regulation, which may be heightened in pathological conditions like hypertension. ahajournals.orgphysiology.org In intestinal smooth muscle, kynuramine has been observed to cause a slight and transient stimulant action, producing a small contraction in the guinea pig ileum. nih.govebi.ac.ukmedchemexpress.com This effect appears to be specific, as no general, non-specific effects on vascular smooth muscle have been reported. nih.govebi.ac.uk

Kynuramine Dihydrobromide in the Broader Context of Kynurenine Pathway Research

Role as an Endogenously Occurring Amine and Metabolite

Kynuramine is recognized as an endogenously occurring amine within biological systems. medchemexpress.comglpbio.com It functions as a metabolite and is known to be a substrate for the enzyme monoamine oxidase. scbt.comsigmaaldrich.com Research also identifies kynuramine as a fluorescent substrate and probe for plasma amine oxidase. medchemexpress.comglpbio.com Its chemical identity is 3-(2-Aminophenyl)-3-oxopropanamine, and it is often utilized in research in its dihydrobromide salt form. scbt.comsigmaaldrich.com

Contribution to Studies on Tryptophan Metabolism and its Derivatives

The study of kynuramine is situated within the broader research of tryptophan metabolism. The kynurenine pathway is the principal metabolic route for the degradation of the essential amino acid L-tryptophan, accounting for approximately 95% of its breakdown. nih.gov This pathway is initiated by the enzymes tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO), which convert tryptophan into N-formylkynurenine. nih.govfrontiersin.org This is subsequently hydrolyzed to form kynurenine, a central metabolite that gives the pathway its name. nih.gov

Another pathway of tryptophan metabolism involves the formation of tryptamine, which is then transformed into kynuramine through the action of indoleamine dioxygenases and formamidases. psu.edu The kynurenine pathway generates numerous biologically active metabolites, and its regulation is critical for various physiological processes. nih.govmdpi.com Dysregulation of this pathway is linked to a variety of health conditions, underscoring the importance of understanding its derivative compounds, including kynuramine. frontiersin.org

Implications for Research on Neuroinflammation and Microglial Activity via Kynurenine Pathway Modulation

The kynurenine pathway is a significant modulator of immune responses and neuroinflammation. frontiersin.orgnih.gov Microglia, the primary immune cells of the central nervous system, are key players in neuropathological events and their activity can be influenced by kynurenine pathway metabolites. mdpi.commdpi.com The pathway has a dual nature, producing both neuroprotective metabolites, such as kynurenic acid (KYNA), and potentially neurotoxic metabolites, like quinolinic acid. frontiersin.orgjournaltxdbu.com

An imbalance in these metabolites is associated with neuroinflammation and neurodegeneration. journaltxdbu.com Research has shown that modulating the kynurenine pathway can directly impact microglial activity. For instance, inhibiting the enzyme kynurenine 3-monooxygenase (KMO), which shifts the pathway towards KYNA production, can attenuate the pro-inflammatory response of microglia to stimuli like lipopolysaccharide (LPS). nih.gov Studies using primary microglia from KMO-deficient mice confirmed a significantly reduced pro-inflammatory response to LPS. nih.gov Furthermore, the administration of L-kynurenine itself has been found to have a dose-dependent inhibitory effect on the microglial inflammatory response. nih.gov These findings suggest that the balance of kynurenine pathway metabolites plays a direct role in regulating microglial activity, with significant implications for developing therapeutic strategies that target neuroinflammation. journaltxdbu.comnih.gov

DNA Interaction Research

Studies on DNA Binding Affinity (e.g., within Pyridoacridine Alkaloid Analogues Research)

This compound serves as a critical building block in the synthesis of complex marine-derived natural products and their analogues, particularly pyridoacridine alkaloids. nih.govresearchgate.net These alkaloids are known for their wide range of biological activities, including antiproliferative effects, which are often attributed to their ability to interact with DNA. researchgate.netnih.gov

In the field of medicinal chemistry, this compound is used in biomimetic syntheses to construct the core structure of these alkaloids. nih.govub.edu For example, it is used in the oxidative coupling with functionalized dopamine analogues to produce styelsamine and cystodytin analogues. nih.gov A significant area of this research involves evaluating the DNA binding affinity of these newly synthesized compounds to understand their mechanism of action. nih.govresearchgate.net

Table 1: Comparison of DNA Binding Affinity and Cytotoxicity of Selected Pyridoacridine Analogues

Compound DNA Binding Affinity (Kapp) Growth Inhibition (GI50 µM)
Styelsamine B (13) 1.9 x 10^5 3.2
Analogue 34 2.1 x 10^4 4.0

Data sourced from research on styelsamine and cystodytin analogues. nih.gov

Table 2: List of Mentioned Compounds

Compound Name
This compound
Kynuramine
L-tryptophan
N-formylkynurenine
Kynurenine
Tryptamine
Kynurenic acid (KYNA)
Quinolinic acid
Lipopolysaccharide (LPS)
Dopamine
Styelsamine B
Styelsamine D
Cystodytin

Advanced Analytical and Computational Methodologies in Kynuramine Dihydrobromide Research

Spectroscopic and Fluorometric Assay Development

Spectroscopic and fluorometric assays are pivotal in the high-throughput screening and quantitative analysis of enzymatic reactions involving kynuramine (B1673886). These methods offer the sensitivity and speed required for modern drug discovery and biochemical research.

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries. nih.govwikipedia.orgdrugtargetreview.com In the context of kynuramine, HTS assays are frequently designed to identify inhibitors of enzymes that metabolize it, such as monoamine oxidase (MAO). drugtargetreview.com These assays often rely on the oxidative deamination of kynuramine, a reaction that can be monitored using various detection methods, including fluorescence. nih.govresearchgate.net

A key advantage of HTS is its ability to assess the functional activity of a large number of compounds, leading to the discovery of novel chemical structures with desired biological effects. drugtargetreview.com For instance, a fluorescence-based HTS assay for kynurenine (B1673888) 3-monooxygenase (KMO) inhibitors was developed with a throughput significantly higher than previous methods. researchgate.net To ensure the reliability of HTS campaigns, robust quality control measures are essential, including the use of appropriate controls and statistical analysis to identify genuine "hits" and avoid false positives. wikipedia.orgdrugtargetreview.com

Fluorescence-based methods are highly sensitive and well-suited for quantifying the products of enzymatic reactions involving kynuramine and its metabolites. researchgate.net The enzymatic conversion of kynuramine leads to the formation of products that can be inherently fluorescent or can be derivatized to produce a fluorescent signal. bham.ac.uk For example, a fluorescence-based assay using a specific chemosensor was developed for the detection of kynurenine in urine, demonstrating a linear response in clinically relevant ranges. bham.ac.uknih.gov

These assays offer a facile, sensitive, and accurate means for quantitative analysis and have the potential for low-cost, high-throughput applications. researchgate.netbham.ac.uk The choice of detection method can be critical; while native fluorescence or UV detection may lack sensitivity and specificity, fluorescence-based assays, sometimes coupled with derivatization, can achieve low limits of detection. nih.govbohrium.com

High-Throughput Screening (HTS) Methodologies Based on Kynuramine Oxidation

Chromatographic Techniques for Biochemical Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the detailed study of kynuramine metabolism and enzyme kinetics.

HPLC is a powerful technique for separating, identifying, and quantifying kynuramine and its metabolites in complex biological samples. mdpi.comresearchgate.net It is frequently used to study the kinetics of enzymes that metabolize kynuramine by measuring the rate of substrate depletion or product formation over time. nih.gov Various HPLC methods have been developed for the simultaneous determination of kynurenine and related compounds in serum and other biological fluids. nih.govresearchgate.net

HPLC systems can be coupled with different detectors, including UV, fluorescence, and mass spectrometry (MS), each offering distinct advantages in terms of sensitivity and selectivity. mdpi.comresearchgate.net While HPLC-UV is a common method, it can sometimes suffer from low selectivity due to interference from other compounds in biological samples. researchgate.netnih.gov In contrast, HPLC with fluorescence detection, often involving post-column derivatization, can provide enhanced sensitivity and specificity. nih.gov The development of ultra-high-performance liquid chromatography (UHPLC) has further improved the speed and resolution of these separations. mdpi.com

Biophysical Characterization of Intermolecular Forces

Understanding the forces that govern the interaction between kynuramine and its target enzymes is crucial for rational drug design. Biophysical techniques provide a means to directly measure these forces at the molecular level.

This technique can also be used to assess the effect of inhibitors on the enzyme-substrate interaction. For example, when MAO-B was inhibited by the drug deprenyl (B1670267) hydrochloride, the attractive force with kynuramine was significantly reduced to 11.25 pN ± 2.6. researchgate.nettandfonline.com These direct force measurements provide valuable insights into the mechanisms of enzyme inhibition and can complement other techniques like computational docking studies. tandfonline.com The combination of AFM with other analytical methods offers a powerful approach for characterizing enzyme-inhibitor interactions and discovering new therapeutic agents. tandfonline.com

Quantification of Attractive Forces in Molecular Recognition Events

The investigation of molecular recognition between enzymes and their substrates, such as Kynuramine dihydrobromide, has been significantly advanced by techniques like atomic force microscopy (AFM). This powerful tool allows for the measurement of intermolecular forces at the single-molecule level.

In a notable study, AFM force–distance (F–D) curves were employed to quantify the attractive force between monoamine oxidase B (MAO-B) and its substrate, this compound. The research revealed a mean attractive force of 56.12 ± 8.9 piconewtons (pN) between the enzyme and the substrate. researchgate.nettandfonline.com This direct measurement provides a quantitative value for the strength of the interaction during the initial recognition event. When MAO-B was inhibited by the drug deprenyl hydrochloride, the attractive force with this compound was significantly reduced to 11.25 ± 2.6 pN. researchgate.nettandfonline.com Similarly, inhibition by a plant extract resulted in an attractive force of 18.61 ± 2.9 pN. researchgate.nettandfonline.com These findings demonstrate that AFM can effectively quantify the alterations in binding forces upon the introduction of inhibitors, offering a deeper understanding of the mechanics of enzyme inhibition. researchgate.nettandfonline.com

The experimental setup for these measurements involves immobilizing the enzyme on an AFM tip and patterning the substrate on a surface, such as mica. researchgate.net As the tip approaches and retracts from the surface, the deflection of the cantilever is measured, generating a force-distance curve. A characteristic "shoulder" in this curve is indicative of the specific intermolecular attraction between the enzyme and the substrate. researchgate.net

Interactive Data Table: Attractive Forces in MAO-B Interactions

Interacting MoleculesMean Attractive Force (pN)Standard Deviation (pN)
MAO-B and this compound56.128.9
MAO-B (inhibited by deprenyl) and this compound11.252.6
MAO-B (inhibited by plant extract) and this compound18.612.9

Computational Chemistry and Molecular Modeling Applications

Computational methods are indispensable tools in modern drug discovery and biochemical research, providing insights that are often difficult to obtain through experimental means alone. In the context of this compound, these techniques have been pivotal in elucidating its interactions with target enzymes.

In Silico Docking Studies for Elucidating Binding Modes and Active Site Interactions

In silico docking studies are computational simulations that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies have been instrumental in visualizing its binding mode within the active site of enzymes like monoamine oxidase B (MAO-B).

Research has utilized the protein data bank (PDB) structure of MAO-B (ID: 1S3E) to perform docking simulations with this compound. tandfonline.comresearchgate.netresearchgate.net These studies help in understanding the specific interactions between the ligand (Kynuramine) and the amino acid residues of the enzyme's active site. For instance, docking can reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the enzyme-substrate complex. mdpi.com The active site of MAO-B is characterized by a hydrophobic substrate cavity and an entrance cavity. researchgate.net A critical feature for substrate recognition is an "aromatic cage" formed by specific tyrosine residues (Tyr398 and Tyr435), which interacts with the amino group of the substrate. researchgate.net

Docking studies are often used in a complementary fashion with experimental techniques. For example, after determining the attractive forces with AFM, docking simulations can provide a structural rationale for these observations. tandfonline.comresearchgate.netresearchgate.net In studies involving inhibitors, docking can be performed sequentially: first docking the inhibitor to the enzyme, and then docking the substrate to the inhibitor-enzyme complex to understand how the inhibitor blocks substrate access. tandfonline.comresearchgate.netresearchgate.net

Prediction of Ligand-Enzyme Binding Free Energies and Selectivity

A primary goal of computational chemistry in drug design is the accurate prediction of binding affinity, often expressed as binding free energy (ΔG). nih.gov Lower binding free energies generally indicate a more stable protein-ligand complex. Various scoring functions within docking programs are used to estimate these energies. nih.gov

For Kynuramine and its analogs or inhibitors targeting the same enzyme, calculating and comparing binding free energies can help predict their relative potencies and selectivity. For example, docking studies on different compounds against MAO-A and MAO-B can predict which isoform a compound will preferentially bind to, thus guiding the design of selective inhibitors. mdpi.com The reliability of these predictions is often validated by correlating the calculated binding scores with experimentally determined bioactivity, such as IC₅₀ values. mdpi.com While docking provides a valuable estimation, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations can be employed for more accurate binding free energy predictions. researchgate.net

Structural Analysis of this compound Complexes with Target Proteins

Computational tools allow for detailed structural analysis of the complex formed between this compound and its target protein. Software like Rasmol and SPDBV are used for the visualization of these docked complexes. tandfonline.comresearchgate.netresearchgate.net This visualization is crucial for a qualitative understanding of the binding.

The analysis focuses on several aspects:

Conformation: The three-dimensional arrangement of Kynuramine within the binding pocket.

Intermolecular Interactions: Identifying the specific amino acid residues involved in binding and the nature of the forces (e.g., hydrogen bonds, van der Waals forces, electrostatic interactions). easychair.org

Solvent Accessibility: Assessing how the binding is affected by the surrounding solvent.

Conformational Changes: Observing any changes in the protein's structure upon ligand binding, a concept known as "induced fit". mdpi.com

By retrieving the crystal structure of the target protein, such as MAO-B, from databases and docking Kynuramine into the active site, researchers can generate a model of the enzyme-substrate complex. tandfonline.comresearchgate.netresearchgate.net This structural model provides a static picture that complements dynamic and energetic information from other computational and experimental methods, offering a comprehensive view of the molecular recognition process.

Kynuramine Dihydrobromide As a Research Probe and Reference Standard

Utilization in Comparative Enzymology and Biochemical Assays

Kynuramine (B1673886) dihydrobromide serves as a versatile substrate for studying the activity of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). scbt.com Its application is central to a widely used biochemical assay due to the convenient properties of its metabolic product. The enzymatic deamination of kynuramine by MAO yields an unstable intermediate aldehyde, which spontaneously cyclizes to form 4-hydroxyquinoline (B1666331) (4-HOQ). sigmaaldrich.comcriver.com This end-product is highly fluorescent, allowing for sensitive and continuous monitoring of enzyme activity using fluorescence spectrophotometry. sigmaaldrich.comscientificlabs.co.uk

This fluorometric assay is frequently employed in comparative enzymology to determine and compare the kinetic properties of MAO-A and MAO-B from various sources, including recombinant human enzymes. nih.gov Researchers can establish key enzymatic parameters such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) by measuring the rate of 4-hydroxyquinoline formation at different kynuramine concentrations. nih.gov For instance, one study determined the kinetic values for human recombinant MAO-A and MAO-B, finding that the two enzymes exhibit comparable affinity for kynuramine. nih.gov

The reliability of the kynuramine-based assay, often coupled with HPLC for separation, provides a robust method for studying enzyme kinetics, even in the presence of potentially interfering compounds. nih.gov This makes it an invaluable tool for comparing enzyme function under different experimental conditions and for understanding the fundamental biochemical pathways of neurotransmitter metabolism. scbt.com

Table 1: Michaelis-Menten Kinetic Parameters for Kynuramine Metabolism by Human Recombinant MAO-A and MAO-B

This table presents the kinetic constants for the oxidative deamination of kynuramine by MAO-A and MAO-B. The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate. Vₘₐₓ represents the maximum rate of the reaction.

Enzyme IsoformKₘ (μM)Vₘₐₓ (nmol/mg/min)Source
MAO-A 23.1 ± 0.810.2 ± 0.2 nih.gov
MAO-B 18.0 ± 2.37.35 ± 0.69 nih.gov

Role in the Characterization and Validation of Novel Enzyme Inhibitors

The kynuramine assay is a cornerstone for the discovery and characterization of novel MAO inhibitors. criver.comnih.gov Potential inhibitors are screened by measuring their ability to decrease the rate of 4-hydroxyquinoline production from kynuramine. This approach allows for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govscispace.com

For example, this method was used to evaluate the MAO inhibitory activity of various dietary phenolic compounds. nih.gov By comparing the IC₅₀ values for MAO-A and MAO-B, researchers could also calculate a selectivity index, providing critical information about whether a compound preferentially inhibits one isoform over the other. nih.gov In these studies, resveratrol (B1683913) and isoeugenol (B1672232) were identified as selective inhibitors of MAO-A, while pterostilbene (B91288) was found to be selective for MAO-B. nih.gov

Furthermore, the kynuramine assay is instrumental in elucidating the mechanism of inhibition. Kinetic analyses, such as Lineweaver-Burk plots, can determine whether an inhibitor acts competitively, non-competitively, or through another mechanism. scispace.com Studies on the compounds phenformin (B89758) and pentamidine (B1679287) used kynuramine as the substrate to establish that both act as reversible, competitive inhibitors of MAO, and their respective inhibition constants (Kᵢ) were calculated. scispace.com This detailed characterization is essential for validating new inhibitors and understanding their structure-activity relationships.

Table 2: Inhibitory Potency (IC₅₀ and Kᵢ) of Various Compounds Against MAO-A and MAO-B Using the Kynuramine Assay

This table displays the IC₅₀ and Kᵢ values for several compounds, demonstrating how the kynuramine assay is used to quantify and compare the potency and selectivity of enzyme inhibitors.

CompoundTarget EnzymeIC₅₀ (μM)Kᵢ (μM)Inhibition TypeSource
Resveratrol MAO-A0.313 ± 0.008-Competitive nih.gov
Pterostilbene MAO-B0.138 ± 0.013-Competitive nih.gov
Isoeugenol MAO-A3.72 ± 0.20-- nih.gov
Phenformin MAO-A-65Competitive scispace.com
Pentamidine MAO-A0.610.41Competitive scispace.com
Pentamidine MAO-B0.220.22Competitive scispace.com

Application as a Standard for Quality Control in Research Materials

Kynuramine dihydrobromide is commercially available as a crystalline chemical with a high degree of purity (e.g., ≥97%). sigmaaldrich.comsigmaaldrich.comottokemi.com This well-defined quality makes it an essential reference standard for quality control in research. When conducting biochemical assays, particularly for high-throughput screening of potential inhibitors, it is vital to ensure the consistency and reliability of the experimental setup.

By using this compound as a standard substrate, researchers can validate the activity of their enzyme preparations, such as recombinant human MAO-A and MAO-B, before proceeding with further experiments. nih.govnih.gov It allows for the standardization of assay conditions, ensuring that results are reproducible across different experiments and even different laboratories. If the rate of kynuramine metabolism is consistent with established kinetic parameters, it confirms that the enzyme is active and the assay is performing correctly. This quality control step is fundamental to the integrity of screening data and the validation of any identified "hits" or lead compounds.

Future Research Trajectories for Kynuramine Dihydrobromide

Elucidation of Undiscovered Biological Targets and Allosteric Modulators

A primary future objective is the comprehensive identification of kynuramine's biological targets. While it is a known substrate for monoamine oxidase (MAO), its potential interactions with other proteins remain largely uncharacterized. nih.govbohrium.com Research into related kynurenine (B1673888) pathway metabolites has unveiled a variety of receptors, including the G-protein coupled receptor 35 (GPR35), the aryl hydrocarbon receptor (AhR), and ionotropic glutamate (B1630785) receptors, which are established targets for kynurenic acid (KYNA). nih.govnih.gov A logical trajectory for kynuramine (B1673886) research is to screen it against these known kynurenine-responsive targets to determine any potential activity.

Beyond primary binding sites, the discovery of allosteric modulators for kynuramine's targets represents a sophisticated frontier. Allosteric modulators bind to a site on a protein distinct from the primary (orthosteric) site, offering a more nuanced way to control protein activity. For instance, N-acetylserotonin has been identified as a positive allosteric modulator (PAM) of indoleamine 2,3-dioxygenase 1 (IDO1), the enzyme that initiates the kynurenine pathway. pnas.org Future research could focus on high-throughput screening campaigns to identify small molecules that act as PAMs or negative allosteric modulators (NAMs) for any newly discovered kynuramine-binding proteins, which could become invaluable tools for probing their function.

Table 1: Potential Areas for Target Identification and Modulator Screening

Research Area Objective Example Approach Potential Significance
Target Deconvolution Identify novel protein binding partners for kynuramine. Affinity-purification mass spectrometry; Radioligand binding assays against known kynurenine pathway receptors (e.g., GPR35, AhR). Expands the known biological role of kynuramine beyond its function as an MAO substrate.
Allosteric Modulation Discover compounds that modulate the activity of kynuramine's biological targets without direct competition. High-throughput screening of chemical libraries using functional assays in the presence of kynuramine. Provides highly specific chemical probes to study target function and potential therapeutic leads.

Advanced Mechanistic Studies Utilizing Systems Biology and Omics Approaches

To understand the functional consequences of kynuramine's interactions within a biological system, future research must employ systems biology and multi-omics approaches. benthamscience.com These technologies, which include genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of cellular and organismal processes. oup.comfrontiersin.org By integrating these large-scale datasets, researchers can construct network models to map the downstream effects of kynuramine and generate new, testable hypotheses. institut-curie.orgmdpi.com

A targeted multi-omics strategy would be particularly revealing:

Metabolomics: To track the metabolic fate of kynuramine and its influence on the broader kynurenine pathway and other interconnected metabolic networks. arxiv.org

Proteomics: To identify changes in protein expression and post-translational modifications following kynuramine exposure, revealing signaling pathways and cellular machinery it affects. uams.edu

Transcriptomics: To analyze changes in gene expression, pointing to the transcription factors and regulatory networks that respond to kynuramine signaling.

This integrative approach has proven powerful in deciphering the complex roles of the kynurenine pathway in diseases like cancer and neurodegenerative disorders, and its application to kynuramine is a critical next step. frontiersin.orgfrontiersin.org

Rational Design and Synthesis of Kynuramine Dihydrobromide Derivatives for Enhanced Research Specificity

The chemical scaffold of kynuramine is a valuable starting point for the rational design and synthesis of novel derivatives. This strategy has been successfully applied to its metabolic cousin, KYNA, leading to the development of analogs with improved blood-brain barrier permeability and refined pharmacological profiles. researchgate.netresearchgate.net Future research should apply similar medicinal chemistry principles to this compound.

The synthesis of this compound is a well-established process, often starting from tryptamine (B22526) and involving an oxidative cleavage of the pyrrole (B145914) ring. mdpi.comresearchgate.net This provides a robust foundation for creating a library of derivatives. The objectives of such a synthetic program would be to develop molecules with:

Enhanced Potency and Selectivity: Modifications to the kynuramine structure could increase its affinity and specificity for a particular biological target, reducing off-target effects.

Improved Pharmacokinetics: Altering functional groups could optimize properties like stability and membrane permeability, making the derivatives more suitable for in vivo studies.

Integrated Reporter Moieties: Incorporating fluorescent or radioactive tags would enable direct visualization of the molecule's distribution and target engagement in cells and tissues.

Table 2: Hypothetical Kynuramine Derivatives and Their Research Applications

Derivative Type Proposed Modification Intended Research Use Rationale
Target-Specific Analog Addition of functional groups to mimic the pharmacophore of a known receptor ligand. To create a selective agonist/antagonist for a newly identified kynuramine target. Based on the successful design of receptor-specific KYNA analogs. acs.orgmdpi.com
Fluorescent Probe Covalent attachment of a fluorophore (e.g., BODIPY, rhodamine). To visualize cellular uptake, subcellular localization, and target binding via microscopy. Enables real-time tracking of molecular interactions within a biological system.
Photoaffinity Label Incorporation of a photoreactive group (e.g., benzophenone, diazirine). To irreversibly cross-link the derivative to its binding partners upon UV irradiation for definitive target identification. A powerful tool for discovering novel and transient protein interactions.

Exploration of this compound's Role in Inter-Cellular Signaling and Homeostatic Regulation

The kynurenine pathway is a critical mediator of inter-cellular communication, particularly between the immune and nervous systems, and plays a key role in maintaining homeostasis. researchgate.netphysiology.org Metabolites of this pathway function as signaling molecules that can modulate immune cell function, neuroinflammation, and energy balance. nih.govasm.orgmdpi.com For example, kynurenine can interfere with interleukin-2 (B1167480) signaling in T-cells, thereby regulating the adaptive immune response. asm.org

A significant future research trajectory is to determine if and how kynuramine participates in this complex signaling network. Key questions to be addressed include:

Does kynuramine act as a signaling molecule between different cell types, such as between antigen-presenting cells and T-cells, or between neurons and glia?

Can kynuramine modulate the production or release of cytokines, chemokines, or neurotransmitters?

Does kynuramine contribute to the regulation of protein or metabolic homeostasis, a role that has been suggested for the upstream enzyme tryptophan 2,3-dioxygenase? pnas.org

Investigating kynuramine's effects in co-culture systems, analyzing its impact on immune cell activation and differentiation, and examining its influence on synaptic function are all essential experiments to position this compound within the broader context of physiological regulation.

Q & A

Q. What are the standard protocols for quantifying monoamine oxidase (MAO) activity using kynuramine dihydrobromide as a substrate?

Q. How do researchers optimize fluorescence detection in this compound-based assays?

Optimization involves:

  • Validating the linear range of 4-HOQ fluorescence using serial dilutions.
  • Ensuring pH stability (7.8–8.0) to prevent quenching .
  • Calibrating spectrofluorometer settings (e.g., slit width, gain) to maximize signal-to-noise ratios.
  • Including internal standards to correct for batch-to-batch variability in reagent purity .

Advanced Research Questions

Q. How can discrepancies in reported MAO activity values using this compound be resolved?

Discrepancies often arise from methodological variations:

  • Substrate Concentration: Higher concentrations (>3 mM) may saturate the enzyme, while lower concentrations (<1.5 mM) reduce sensitivity .
  • Enzyme Source: Mitochondrial integrity (e.g., freeze-thaw cycles) affects activity; validate via protein quantification (e.g., Lowry method ).
  • Detection Interference: Contaminants in biological samples (e.g., hemoglobin) may quench fluorescence; use centrifugation at 27,000 g to clarify supernatants .
  • Statistical Approach: Apply Bland-Altman analysis to compare inter-laboratory variability and identify systematic biases .

Table 2: Common Sources of Variability

FactorImpactMitigation Strategy
Substrate PurityAlters reaction kineticsUse HPLC-purified batches
pH FluctuationsQuenches fluorescencePre-incubate buffers at 37°C
Enzyme StabilityReduces activity over timeFlash-freeze aliquots in liquid nitrogen

Q. What interdisciplinary approaches integrate this compound-based assays with omics technologies?

Advanced studies combine MAO activity data with transcriptomic/proteomic profiles:

  • Correlative Analysis: Pair MAO activity measurements with RNA-seq data to identify regulatory genes (e.g., MAO-A/B isoforms) under specific conditions .
  • Pharmacological Screens: Use high-throughput fluorometric assays to test MAO inhibitors, followed by molecular docking studies to validate binding affinities .
  • Ethical Considerations: Ensure compliance with human tissue use regulations (e.g., informed consent for placental MAO studies ).

Q. How can researchers design experiments to address conflicting data on MAO inhibition kinetics?

  • Dose-Response Curves: Test inhibitors across a logarithmic concentration range (e.g., 1 nM–100 µM) to calculate IC50 values.
  • Mechanistic Studies: Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Cross-Validation: Compare fluorometric results with alternative substrates (e.g., benzylamine) to rule out substrate-specific artifacts .

Methodological Frameworks

  • FINERMAPS Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, Relevant, Manageable, Appropriate, Potential value, and Systematic .
  • Data Management : Document protocols in alignment with FAIR principles (Findable, Accessible, Interoperable, Reusable), including raw fluorescence data and statistical code .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.